molecular formula C17H10BrNO3S B3503062 3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one

Cat. No.: B3503062
M. Wt: 388.2 g/mol
InChI Key: FTIWRIJCLCFTEJ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It has a benzene ring fused to a thiazole ring . The compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached to it.


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various techniques such as IR, 1H NMR, Mass, and elemental analysis .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can be acylated through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. Some benzothiazole derivatives have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on their structure. Some benzothiazole derivatives can cause severe skin burns and eye damage .

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic processes, the discovery of new biological activities, and the improvement of the safety profile of these compounds .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO3S/c1-21-13-8-10(18)6-9-7-11(17(20)22-15(9)13)16-19-12-4-2-3-5-14(12)23-16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIWRIJCLCFTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one
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3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one
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3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one
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3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one
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3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one
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3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one

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